molecular formula C18H21N3O5S B2467414 1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine CAS No. 325694-67-5

1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine

Cat. No. B2467414
CAS RN: 325694-67-5
M. Wt: 391.44
InChI Key: XDTXCOCSCNBTGJ-UHFFFAOYSA-N
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Description

“1-Benzyl-4-((4-methoxy-3-nitrophenyl)sulfonyl)piperazine” is a chemical compound with the linear formula C19H21N3O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C19H21N3O4 . The molecular weight of the compound is 355.397 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 553.5±60.0 °C at 760 mmHg, and a flash point of 288.5±32.9 °C . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . The compound’s polar surface area is 104 Å^2 .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Crystal Structure Studies : Research involving derivatives of piperazine, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, focuses on their crystal structure, determined through X-ray diffraction studies. These studies reveal insights into the molecular conformations and intermolecular hydrogen bonds contributing to crystal packing. Computational density functional theory (DFT) calculations assist in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Piperazine derivatives, such as 1-(1,4-benzodioxane-2-carbonyl)piperazine, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds show significant activity against pathogenic bacterial and fungal strains, with some exhibiting moderate antioxidant activity (Mallesha & Mohana, 2011).

Potential Anti-malarial Agents

  • Anti-malarial Activity : Certain piperazine derivatives have been identified as potential anti-malarial agents. The crystal structures of active and non-active derivatives provide insights into the molecular features important for generating anti-malarial activity (Cunico et al., 2009).

Cancer Cell Proliferation Inhibition

  • Inhibition of Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives have shown efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. This research is focused on identifying chemotherapeutic substances capable of inhibiting or reversing carcinogenesis (Kumar et al., 2007).

Receptor Antagonist Development

  • Development of Receptor Antagonists : Piperazine derivatives have been prepared and evaluated as antagonists for 5-HT7 receptors, showing significant inhibitory activities. These findings are crucial for developing new therapeutic agents targeting specific receptors (Yoon et al., 2008).

Enzyme Inhibition

  • Enzyme Inhibitory Activity : Piperazine derivatives, synthesized from different secondary amines, have shown good enzyme inhibitory activity. Compounds like 1-{[4-(bromomethyl)phenyl]sulfonyl}amines exhibit significant effects against acetyl- and butyrylcholinesterase, highlighting their potential as therapeutic agents (Hussain et al., 2017).

Fluorescent Ligands for Receptors

  • Development of Fluorescent Ligands : Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized. These compounds display high 5-HT(1A) receptor affinity and are utilized in visualizing receptors in cellular models (Lacivita et al., 2009).

Future Directions

As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it may have potential applications in various fields of research. Further studies and experiments could reveal more about its properties and potential uses.

properties

IUPAC Name

1-benzyl-4-(4-methoxy-3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-18-8-7-16(13-17(18)21(22)23)27(24,25)20-11-9-19(10-12-20)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTXCOCSCNBTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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